

Technical Support Center: Epoxidation of Ketones with Trimethylsulfonium Methyl Sulfate

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Compound of Interest		
Compound Name:	Trimethylsulfonium methyl sulfate	
Cat. No.:	B1586383	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **trimethylsulfonium methyl sulfate** in the epoxidation of ketones, particularly in cases of low reactivity. This process, a modification of the Corey-Chaykovsky reaction, is a valuable method for the synthesis of oxiranes.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of ketones with **trimethylsulfonium methyl sulfate**.

Issue: Low or No Conversion of the Starting Ketone

Low reactivity of the ketone is a primary obstacle in this reaction. Several factors can be adjusted to improve the yield of the desired epoxide.

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Question	Possible Cause	Suggested Solution
Why is my ketone not reacting or showing low conversion?	Steric Hindrance: Bulky ketones exhibit significantly decreased reactivity towards the sulfur ylide. The nucleophilic attack of the ylide on the carbonyl carbon is sterically hindered.[1][2]	Suggested Solution - Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions Prolong Reaction Time: Allow the reaction to
		proceed for a longer duration (e.g., 24-48 hours) to favor the formation of the product Use a More Reactive Ylide Precursor: While trimethylsulfonium methyl sulfate is effective, for particularly stubborn ketones, consider using the more reactive dimethylsulfoxonium methylide (Corey's ylide), though this may alter selectivity with α,β -unsaturated ketones.[3]

Insufficiently Strong Base: The sulfur ylide is generated in situ by the deprotonation of the trimethylsulfonium salt. An insufficiently strong base will result in a low concentration of the active ylide.[4][5]

- Choice of Base: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly used. For very unreactive ketones, consider stronger base systems or the use of a guanidine base to extend the scope of the epoxidation.[4] - Anhydrous Conditions: Ensure the base and solvent are strictly



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Issue: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired epoxide.

methylthioether byproducts.[8]



Question	Possible Cause	Suggested Solution
An unexpected byproduct is forming alongside my epoxide. What could it be and how can I minimize it?	β-Hydroxy Methylthioether Formation: In ethereal solvents like THF or Et2O, a significant amount of β-hydroxy methylthioether can be produced.[8]	- Change of Solvent: Switching to a solvent like DMSO can often suppress the formation of this byproduct.
Enolate Formation and Subsequent Reactions: With sterically congested ketones and an excess of a strong base, the ketone can be deprotonated to form an enolate. This enolate can then react with the sulfur ylide, leading to products other than the desired epoxide, such as cyclopropyl ketones.[2]	- Control Stoichiometry of the Base: Use a stoichiometric amount of base relative to the trimethylsulfonium salt to minimize excess base that could promote enolate formation Lower Reaction Temperature: Performing the reaction at a lower temperature can disfavor the formation of the enolate.	

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Corey-Chaykovsky reaction for ketone epoxidation?

A1: The reaction proceeds through a two-step mechanism. First, the **trimethylsulfonium methyl sulfate** is deprotonated by a strong base to form the sulfur ylide (dimethylsulfonium methylide). This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a betaine intermediate. Finally, an intramolecular SN2 reaction occurs where the oxygen anion displaces the dimethyl sulfide leaving group, forming the three-membered epoxide ring.[3][4]

Q2: How does the reactivity of a sulfonium ylide compare to a sulfoxonium ylide?

A2: Sulfonium ylides, generated from salts like **trimethylsulfonium methyl sulfate**, are generally more reactive and less stable than sulfoxonium ylides (e.g., from trimethylsulfoxonium iodide).[3][7] This higher reactivity makes them more suitable for less







reactive, sterically hindered ketones. However, sulfoxonium ylides are more stable and may offer different selectivity, particularly with α,β -unsaturated ketones where they tend to favor 1,4-addition (cyclopropanation) while sulfonium ylides typically favor 1,2-addition (epoxidation).

Q3: Can this reaction be performed under phase-transfer conditions?

A3: Yes, the use of **trimethylsulfonium methyl sulfate** allows for the reaction to be carried out under phase-transfer conditions, which can sometimes simplify the experimental setup and workup.

Q4: What is the typical stoichiometry of reagents used in this reaction?

A4: Typically, a slight excess of the trimethylsulfonium salt (e.g., 1.1-1.5 equivalents) and the base relative to the ketone is used to ensure complete conversion of the starting material.[7]

Quantitative Data Summary

The following table summarizes representative yields for the epoxidation of various ketones under different conditions.



Ketone Substrate	Reagent/Ba se	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
Acetophenon e	Trimethylsulfo xonium chloride/NaH	THF	20-23	-	>99
2- Chloroacetop henone	Trimethylsulfo xonium chloride/NaH	THF	20-23	-	96
2',3',4',5',6'- Pentamethyl acetophenon e	Dimethylsulfo xonium methylide	DMSO	-	-	- (forms cyclopropyl ketone)[2]
Allyl cyclohexanon e	Trimethylsulfo nium iodide/KOt- Bu	DMSO	Room Temp.	2	88[7]
Various aromatic aldehydes & ketones	Trimethylsulfo nium iodide/KOH	t-Butanol	-	-	Satisfactory to excellent

Experimental Protocols

General Procedure for the Epoxidation of a Ketone with Trimethylsulfonium Methyl Sulfate

- Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stirrer, a nitrogen inlet, and a thermometer, add trimethylsulfonium methyl
 sulfate (1.1-1.5 equivalents).
- Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe under a nitrogen atmosphere. Stir the mixture until the salt is completely dissolved.
- Addition of Ketone: Add the ketone (1.0 equivalent) to the solution.

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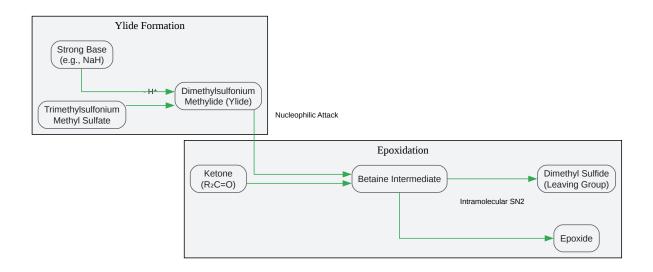




- Base Addition: Cool the reaction mixture in an ice bath. Portion-wise, add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equivalents) or potassium tert-butoxide. Caution: Hydrogen gas is evolved when using sodium hydride. Ensure proper ventilation.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For unreactive ketones, gentle heating may be required.
- Workup: Upon completion, carefully quench the reaction by the slow addition of water.
 Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
 Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Visualizations

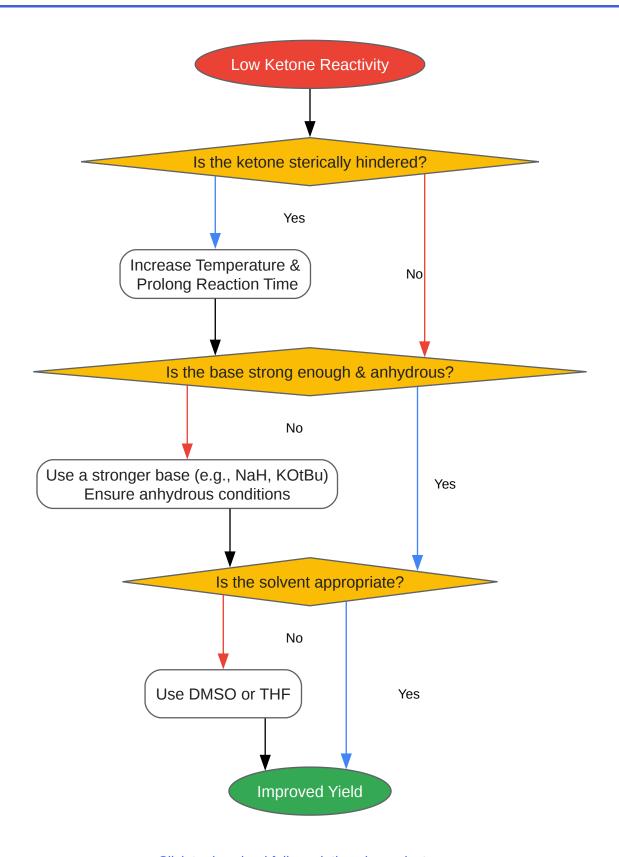




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Caption: Mechanism of the Corey-Chaykovsky epoxidation of a ketone.





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Caption: Troubleshooting workflow for low ketone reactivity.



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